molecular formula C17H16INO5 B12285393 3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B12285393
M. Wt: 441.22 g/mol
InChI Key: RCVSCHJHQHQCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound that features a hydroxy group, an iodine atom, and a phenylmethoxycarbonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a hydroxyphenyl compound followed by the introduction of the phenylmethoxycarbonylamino group through a series of protection and deprotection steps. The final step involves the formation of the propanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The phenylmethoxycarbonylamino group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-3-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
  • 3-(4-Hydroxy-3-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
  • 3-(4-Hydroxy-3-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

Uniqueness

3-(4-Hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction patterns with molecular targets, making this compound particularly interesting for further research.

Properties

IUPAC Name

3-(4-hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO5/c18-13-8-12(6-7-15(13)20)9-14(16(21)22)19-17(23)24-10-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVSCHJHQHQCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.